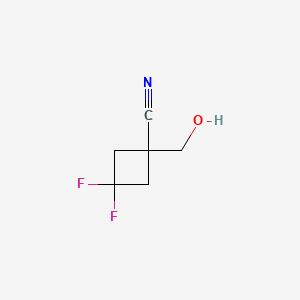
3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile: is a chemical compound characterized by the presence of a cyclobutane ring substituted with difluoro, hydroxymethyl, and carbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with fluorinating agents. One common method includes the use of difluoromethylating reagents to introduce the difluoro group, followed by hydroxymethylation and cyanation reactions to introduce the hydroxymethyl and carbonitrile groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The difluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while providing enhanced stability and selectivity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile
Comparison: Compared to these similar compounds, 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and interactions. This structural feature can enhance its versatility and applicability in various fields of research .
Propriétés
IUPAC Name |
3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)1-5(2-6,3-9)4-10/h10H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPFCSDSGLLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
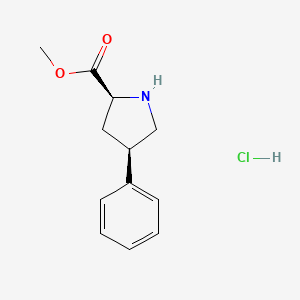
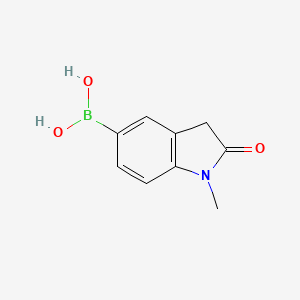
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

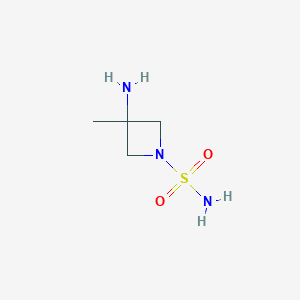


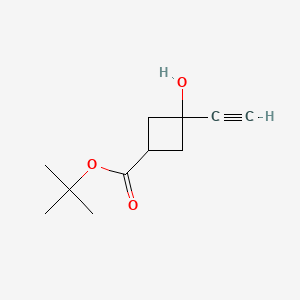

![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
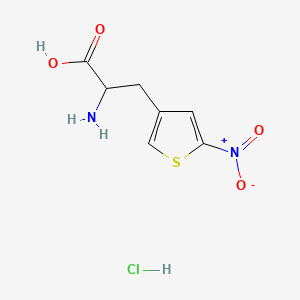
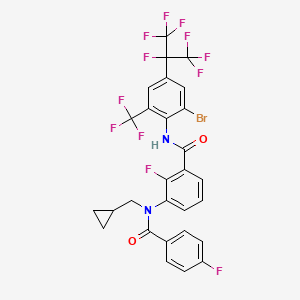

![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
